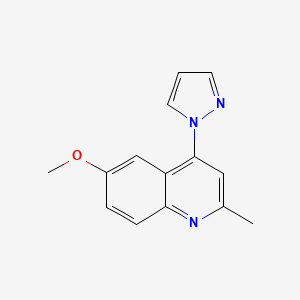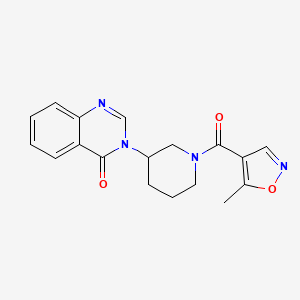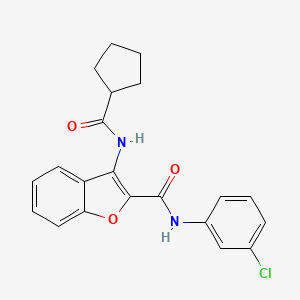![molecular formula C21H30N2O3 B2790008 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477871-01-5](/img/structure/B2790008.png)
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine (DMPOP) is a synthetic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic organic compound, which is composed of a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms. DMPOP has been studied extensively in recent years due to its diverse applications in scientific research and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of cell signaling pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways. It has also been used in the study of gene expression, as well as in the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is not yet fully understood. However, it is believed that the compound binds to PI3K and inhibits its activity, resulting in the inhibition of cell proliferation and apoptosis. Additionally, this compound may also interact with ERK, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it has been found to inhibit cell proliferation and induce apoptosis in certain cell lines. Additionally, this compound has been found to modulate gene expression and to inhibit the production of proinflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to synthesize and is not toxic to mammalian cells. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There is a great potential for further research into the effects of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine. Future studies could focus on exploring its mechanism of action in more detail, as well as its potential therapeutic applications. Additionally, further research could also explore the potential of this compound as an inhibitor of other pathways, such as the Wnt/β-catenin pathway. Furthermore, further studies could also explore the potential of this compound as a tool in the development of novel therapeutic agents.
Métodos De Síntesis
4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methyl-2-nitrophenol with dimethyl sulfate in the presence of sodium hydroxide, resulting in the formation of 4-(dimethoxymethyl)-2-nitrophenol. This intermediate is then reacted with 4-octyloxybenzaldehyde in the presence of potassium carbonate, resulting in the formation of this compound.
Propiedades
IUPAC Name |
4-(dimethoxymethyl)-2-(4-octoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-5-6-7-8-9-16-26-18-12-10-17(11-13-18)20-22-15-14-19(23-20)21(24-2)25-3/h10-15,21H,4-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJYMNVMAWTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2789926.png)
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)




![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)

![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)
